Dextromethorphan, chemically known as (9α,13α,14α)-3-methoxy-17-methylmorphinane, is classified as a synthetic morphinan derivative. It is primarily derived from the opiate family but does not exhibit the analgesic effects typical of other opioids. Instead, it functions mainly as a cough suppressant. Dextromethorphan is often combined with other active ingredients in cough and cold formulations and is available in various forms, including syrups, tablets, and lozenges .
The synthesis of dextromethorphan typically involves several steps:
A notable method for synthesizing dextromethorphan includes the use of paraformaldehyde and sodium borohydride to reduce intermediates effectively .
Dextromethorphan's molecular formula is C18H25NO2, with a molecular weight of approximately 285.40 g/mol. Its structure features:
The stereochemistry is crucial; dextromethorphan exists as a single enantiomer due to its specific chiral centers, which significantly affect its biological activity .
Dextromethorphan can participate in various chemical reactions:
These reactions are often monitored using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield .
Dextromethorphan primarily acts on the central nervous system by suppressing the cough reflex. Its mechanism involves:
This multifaceted action makes it effective for treating coughs without the addictive properties associated with traditional opioids .
Dextromethorphan exhibits several notable physical and chemical properties:
These properties are crucial for formulation into various pharmaceutical products .
Dextromethorphan has several significant applications:
Dextromethorphan ((+)-3-Methoxy-17-methylmorphinan) belongs to the morphinan class, characterized by a phenanthrene core fused with a nitrogen-containing piperidine ring (Ring D). Its core structure comprises four rings (A–D), where Rings B and C are saturated cyclohexane moieties, and Ring A retains aromaticity. The absolute configuration at chiral centers C-9, C-13, and C-14 is designated as 9α, 13α, 14α in the dextrorotatory enantiomer, which is critical for its pharmacological profile [1] [5]. Unlike opioid agonists (e.g., morphine), Dextromethorphan’s D-ring orientation (dextrorotatory) eliminates µ-opioid receptor affinity while enabling non-competitive N-Methyl-D-Aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism [2] [6]. Key structural features include:
Table 1: Structural Comparison of Key Morphinan Derivatives
Compound | C-3 Substituent | N-17 Substituent | C-9/C-13/C-14 Configuration | Primary Activity |
---|---|---|---|---|
Dextromethorphan | Methoxy | Methyl | 9α,13α,14α (dextro) | NMDA antagonism, σ1 agonism |
Levorphanol | Hydroxy | Methyl | 9α,13α,14α (levo) | µ-opioid agonism |
Dextrorphan | Hydroxy | Methyl | 9α,13α,14α (dextro) | High-affinity NMDA blockade |
Naloxone | Hydroxy | Allyl | 9α,13α,14α (levo) | Opioid antagonism |
The industrial synthesis of Dextromethorphan relies on stereoselective generation of its morphinan backbone. Key reactions include:
Modern production prioritizes atom economy, reduced waste, and enantioselectivity:
Table 2: Industrial Catalytic Methods for Key Synthetic Steps
Reaction Step | Catalyst/System | Conditions | Yield/ee | Advantage |
---|---|---|---|---|
Ring closure | Sc(OTf)₃ / rare earth Lewis acids | Toluene, 60°C, 4h | >95% yield | Lower E-factor, recyclable catalyst |
Asymmetric deracemization | CHAOCCH12-C2 oxidase | pH 7.5, 30°C, 24h | 80% yield, 99% ee | No cofactors, high substrate loading |
N-Methylation | Ru/BIPHEP complexes | H₂ (50 bar), MeOH, 80°C | 97% yield | S/C 20,000; 98% ee |
Critical intermediates enable scalable and stereocontrolled synthesis:
These intermediates streamline manufacturing by avoiding hazardous resolution steps and enhancing enantiopurity, directly supporting ton-scale production for global supply chains [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7